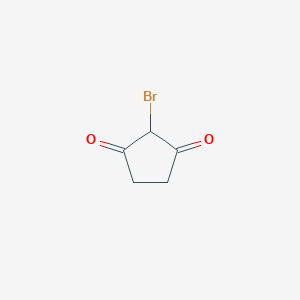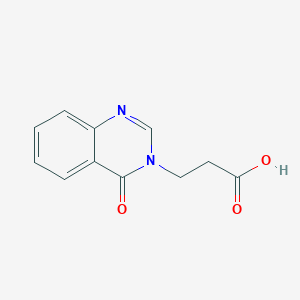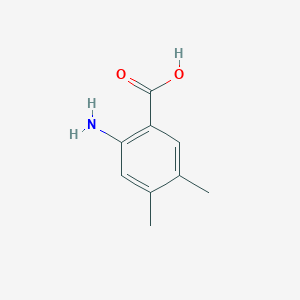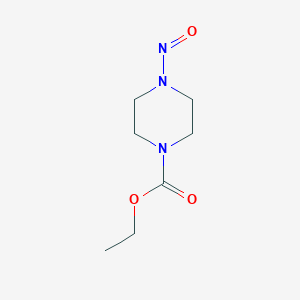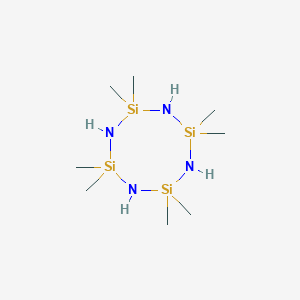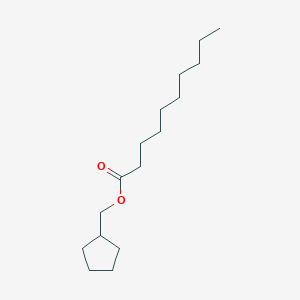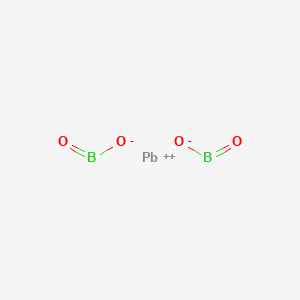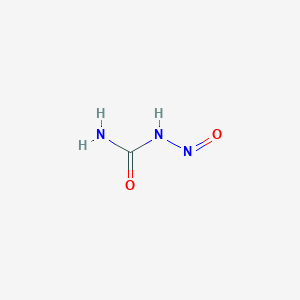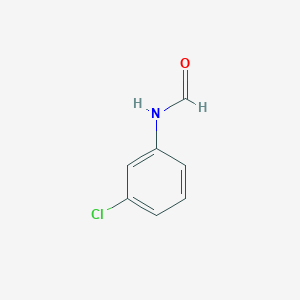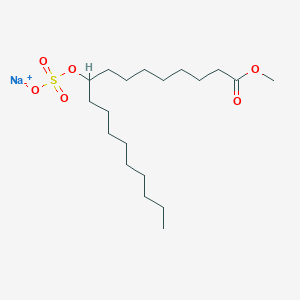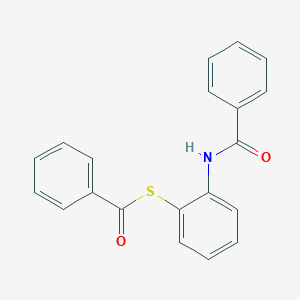
2,4-Dichloro-3-nitrotoluene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-3-nitrotoluene (DCNT) is a chemical compound that has been widely used in various fields, including agriculture, industry, and research. It is a yellow crystalline solid that is soluble in organic solvents and has a melting point of 62-65°C. DCNT is also known by other names such as 2,4-dichloro-m-nitrotoluene and 1-methyl-2,4-dichloro-3-nitrobenzene.
Mécanisme D'action
2,4-Dichloro-3-nitrotoluene is a nitroaromatic compound that can undergo reduction reactions to form reactive intermediates such as nitroso and hydroxylamine derivatives. These intermediates can react with cellular components such as proteins, DNA, and lipids, leading to cellular damage and toxicity. 2,4-Dichloro-3-nitrotoluene has been shown to cause oxidative stress, DNA damage, and apoptosis in various cell types.
Effets Biochimiques Et Physiologiques
2,4-Dichloro-3-nitrotoluene has been shown to have various biochemical and physiological effects such as:
1. Induction of oxidative stress and inflammation.
2. DNA damage and genotoxicity.
3. Inhibition of mitochondrial function and energy metabolism.
4. Alteration of gene expression and cellular signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
2,4-Dichloro-3-nitrotoluene has several advantages and limitations for lab experiments such as:
Advantages:
1. High purity and stability.
2. Availability in large quantities.
3. Well-characterized chemical and physical properties.
Limitations:
1. Toxicity and potential health hazards.
2. Limited solubility in aqueous solutions.
3. Reactivity with cellular components and interference with biological assays.
Orientations Futures
There are several future directions for research on 2,4-Dichloro-3-nitrotoluene such as:
1. Development of new methods for the synthesis of 2,4-Dichloro-3-nitrotoluene and its derivatives.
2. Investigation of the environmental fate and transport of 2,4-Dichloro-3-nitrotoluene in soil and water.
3. Identification of the molecular targets and mechanisms of 2,4-Dichloro-3-nitrotoluene toxicity.
4. Evaluation of the potential health effects of 2,4-Dichloro-3-nitrotoluene exposure in humans and animals.
5. Development of new therapeutic strategies for the treatment of 2,4-Dichloro-3-nitrotoluene-induced toxicity.
Conclusion
In conclusion, 2,4-Dichloro-3-nitrotoluene is a chemical compound that has been widely used in various fields and has been the subject of extensive scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the toxicity and potential health effects of 2,4-Dichloro-3-nitrotoluene and to develop new strategies for its safe and effective use.
Méthodes De Synthèse
2,4-Dichloro-3-nitrotoluene can be synthesized by nitration of 2,4-dichlorotoluene using a mixture of nitric acid and sulfuric acid. The reaction is exothermic and requires careful temperature control. The product is then purified by recrystallization from a suitable solvent such as ethanol or acetone. The yield of 2,4-Dichloro-3-nitrotoluene is typically around 70-80%.
Applications De Recherche Scientifique
2,4-Dichloro-3-nitrotoluene has been used in various scientific research applications such as:
1. As a starting material for the synthesis of other compounds such as herbicides and insecticides.
2. As a reagent in organic synthesis reactions.
3. As a model compound for studying the behavior of nitroaromatic compounds in the environment.
4. As a marker for monitoring the degradation of nitroaromatic compounds in soil and water.
Propriétés
Numéro CAS |
13790-14-2 |
|---|---|
Nom du produit |
2,4-Dichloro-3-nitrotoluene |
Formule moléculaire |
C7H5Cl2NO2 |
Poids moléculaire |
206.02 g/mol |
Nom IUPAC |
1,3-dichloro-4-methyl-2-nitrobenzene |
InChI |
InChI=1S/C7H5Cl2NO2/c1-4-2-3-5(8)7(6(4)9)10(11)12/h2-3H,1H3 |
Clé InChI |
JPGMJOAPBGZPKD-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1)Cl)[N+](=O)[O-])Cl |
SMILES canonique |
CC1=C(C(=C(C=C1)Cl)[N+](=O)[O-])Cl |
Autres numéros CAS |
13790-14-2 |
Pictogrammes |
Irritant; Environmental Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



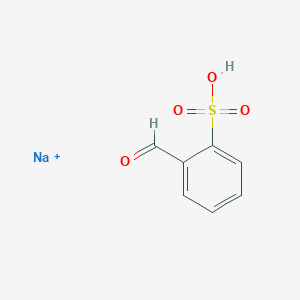
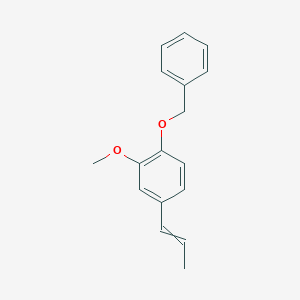
![2,4,8,10-Tetraoxaspiro[5.5]undecane](/img/structure/B86839.png)
